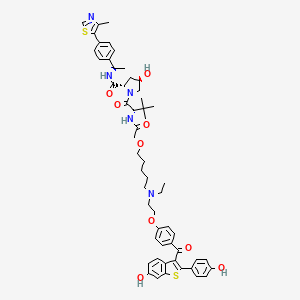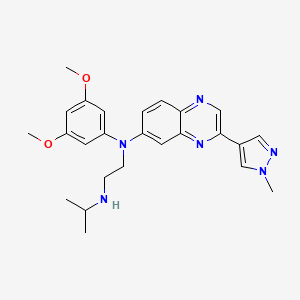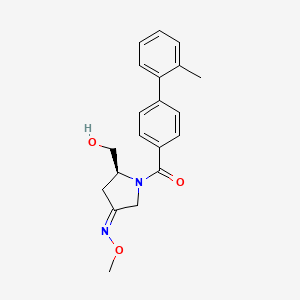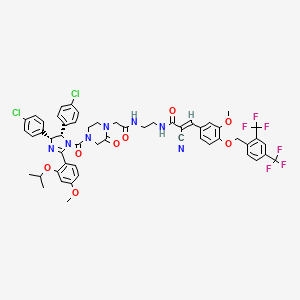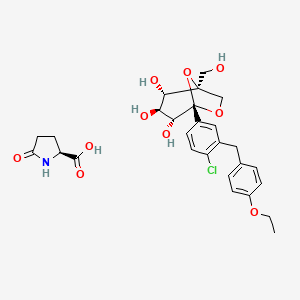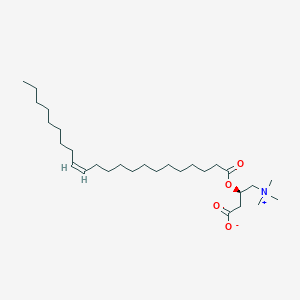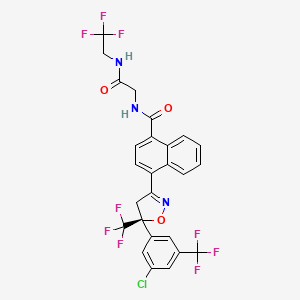
Felbinac Trometamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felbinac Trometamol is a non-steroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties. It is a water-soluble salt form of Felbinac, which enhances its solubility and absorption in the body. This compound is commonly used to manage musculoskeletal pain and inflammation, including conditions such as arthritis and soft-tissue injuries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Felbinac Trometamol is synthesized by reacting Felbinac with Trometamol (also known as Tromethamine). The reaction typically involves the formation of a salt between the carboxylic acid group of Felbinac and the amine group of Trometamol. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the preparation of Felbinac, followed by its reaction with Trometamol in a controlled environment to ensure high yield and purity. The final product is then subjected to quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Felbinac Trometamol undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Felbinac Trometamol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other molecules.
Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is extensively studied for its efficacy in treating pain and inflammation, particularly in conditions like arthritis and postoperative pain.
Industry: This compound is used in the formulation of topical and intravenous medications for pain management
Mecanismo De Acción
Felbinac Trometamol exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes play a crucial role in the inflammatory processes of the body by converting arachidonic acid into prostaglandins, which mediate inflammation, pain, and fever. By blocking COX-2, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Felbinac Trometamol is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Diclofenac
Uniqueness
What sets this compound apart is its enhanced solubility and absorption due to the formation of a salt with Trometamol. This allows for more efficient delivery and better therapeutic outcomes, particularly in intravenous and topical formulations .
Propiedades
Número CAS |
935886-64-9 |
|---|---|
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2 |
Clave InChI |
SWKYVGAYFCGGRP-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O.C(C(CO)(CO)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Felbinac Trometamol; Felbinac; L 141; L141; L-141 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



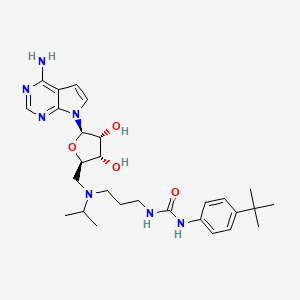
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)
